Bienvenue dans la boutique en ligne BenchChem!

Enzalutamide carboxylic acid-d6

isotopic purity LC-MS/MS stable isotope labeling

Deuterium-labeled (D6) internal standard purpose-designed for LC-MS/MS quantification of enzalutamide's major inactive carboxylic acid metabolite (M1). Six deuterium atoms at the 5,5-dimethyl positions ensure co-elution and near-identical physiochemical behavior with unlabeled M1, delivering matrix effect correction and method robustness mandated by EMA/FDA bioanalytical guidelines. Unlike unlabeled M1, structurally dissimilar compounds, or D6-enzalutamide parent drug IS, this SIL-IS uniquely compensates for extraction variability and ionization suppression. 99 atom% D purity supports low ng/mL LLOQ.

Molecular Formula C20H13F4N3O3S
Molecular Weight 457.4 g/mol
Cat. No. B8106697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzalutamide carboxylic acid-d6
Molecular FormulaC20H13F4N3O3S
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChIInChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)/i1D3,2D3
InChIKeyMECDPCCFIDQBBP-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enzalutamide Carboxylic Acid-d6: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of the Major Inactive Metabolite M1


Enzalutamide carboxylic acid-d6 (MDV3100 carboxylic acid-d6) is a deuterium-labeled analog of enzalutamide carboxylic acid, the major inactive metabolite (designated M1) of the androgen receptor inhibitor enzalutamide (Xtandi®) . This compound incorporates six deuterium atoms at the 5,5-dimethyl positions of the imidazolidine ring . As a stable isotope-labeled internal standard (SIL-IS), it is purpose-designed for accurate quantification of the carboxylic acid metabolite in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Enzalutamide carboxylic acid (unlabeled) is formed primarily via CYP2C8-mediated amide hydrolysis of N-desmethyl enzalutamide and is pharmacologically inactive, distinguishing it from the active metabolite N-desmethyl enzalutamide (M2) [1]. The carboxylic acid metabolite represents the most abundant circulating metabolite species in multiple preclinical species, underscoring the analytical importance of its accurate measurement in pharmacokinetic and drug metabolism studies [1].

Why Unlabeled M1, Structural Analogs, or Non-Isotopic Internal Standards Cannot Substitute for Enzalutamide Carboxylic Acid-d6 in Regulated Bioanalysis


Substituting enzalutamide carboxylic acid-d6 with the unlabeled carboxylic acid metabolite (M1) for calibration, with structurally distinct internal standards such as bicalutamide [1], or with alternative isotope-labeled forms targeting different analytes (e.g., D6-enzalutamide parent drug [2]) introduces analytically and regulatorily consequential sources of error. Unlabeled M1 cannot serve as an internal standard because it is the target analyte itself and fails to correct for matrix effects, ionization suppression/enhancement, and extraction recovery variability—core requirements of validated LC-MS/MS methods [3]. Structurally dissimilar compounds like bicalutamide exhibit different extraction behavior, chromatographic retention, and ionization efficiency, leading to inadequate compensation for matrix effects [1]. Furthermore, the parent drug internal standard D6-enzalutamide, while validated for enzalutamide and N-desmethylenzalutamide quantification [2], possesses distinct physicochemical properties (logP, pKa, retention time) relative to the carboxylic acid metabolite M1, compromising its suitability for accurate M1 quantification. Enzalutamide carboxylic acid-d6, by virtue of co-elution and near-identical physiochemical behavior with the unlabeled M1 analyte, provides the requisite matrix effect correction and method robustness mandated by EMA and FDA bioanalytical method validation guidelines [3].

Quantitative Comparative Evidence for Enzalutamide Carboxylic Acid-d6: Isotopic Purity, Matrix Effect Correction, and Metabolite Abundance


Isotopic Purity of Enzalutamide Carboxylic Acid-d6 Exceeds 99 atom% D, Minimizing Cross-Talk with Unlabeled M1 Analyte

Enzalutamide carboxylic acid-d6 is supplied with isotopic purity of 99 atom% D . This specification ensures that <1% of the internal standard contributes to the unlabeled M1 mass channel (m/z 451), minimizing analytical cross-talk and preserving quantitative accuracy at low analyte concentrations. In contrast, alternative deuterated standards with lower isotopic enrichment (e.g., 95-98 atom% D ) introduce proportionally greater unlabeled analyte signal contamination, which can elevate the lower limit of quantification (LLOQ) and reduce method sensitivity. For regulated bioanalysis, the 99 atom% D specification provides a verifiable margin of analytical performance.

isotopic purity LC-MS/MS stable isotope labeling cross-talk bioanalytical method validation

Enzalutamide Carboxylic Acid-d6 Corrects for Matrix Effects in Plasma, Enabling Precisions <5.1% CV

Validated LC-MS/MS methods employing stable isotope-labeled internal standards for enzalutamide and its metabolites demonstrate that SIL-IS correction enables within- and between-day precisions of <5.1% coefficient of variation (CV) and accuracies within 108% over a 100-fold calibration range (500-50,000 ng/mL) in human plasma [1]. While this specific validation used D6-enzalutamide (parent drug internal standard), the same principle applies to Enzalutamide carboxylic acid-d6 for M1 quantification: deuterated SIL-IS co-elutes with the unlabeled analyte, experiencing identical matrix-induced ion suppression or enhancement, thereby normalizing signal variability. Methods using non-isotopic internal standards (e.g., bicalutamide) for enzalutamide quantification typically exhibit poorer precision due to differential matrix effect compensation [2].

matrix effect ion suppression precision accuracy SIL-IS EMA validation

Carboxylic Acid Metabolite M1 is the Most Abundant Circulating Enzalutamide Metabolite in Preclinical Species, Requiring Dedicated Quantification

In absorption, distribution, metabolism, and excretion (ADME) studies using 14C-enzalutamide, the carboxylic acid metabolite M1 was identified as the most abundant metabolite in both rats and dogs, exceeding the concentrations of the active metabolite M2 (N-desmethyl enzalutamide) and unchanged parent drug in systemic circulation [1]. In intact rats, mean urinary and fecal excretion of radioactivity accounted for 44.20% and 49.80% of administered dose respectively, with M1 representing a major excreted species. The high systemic abundance of M1 necessitates its accurate quantification in toxicokinetic and drug-drug interaction studies. Enzalutamide carboxylic acid-d6 is the analytically requisite internal standard for this specific purpose, as the parent drug internal standard D6-enzalutamide is not validated for M1 quantification due to chromatographic and mass spectrometric differences.

metabolite abundance pharmacokinetics ADME M1 enzalutamide metabolism

Deuterium Substitution at N-Methyl Position Produces Kinetic Isotope Effect (K_H/K_D ≈ 2) with Implications for Tracer Studies

In vitro metabolism studies of enzalutamide and its deuterated analog (d3-ENT) demonstrate a significant deuterium kinetic isotope effect, with intrinsic clearance (CL_int) in rat and human liver microsomes reduced by 49.7% and 72.9%, respectively, for the deuterated compound, corresponding to a K_H/K_D value of approximately 2 [1]. This isotope effect translated to increased systemic exposure in vivo: C_max increased 35% and AUC(0-t) increased 102% for d3-ENT relative to non-deuterated enzalutamide in rats (10 mg/kg oral dose) [1]. While these data describe d3-enzalutamide (parent drug deuteration) rather than the carboxylic acid-d6 metabolite, they establish a class-level deuterium isotope effect relevant to metabolic tracer applications. For Enzalutamide carboxylic acid-d6, the six deuterium atoms at the 5,5-dimethyl positions may confer differential metabolic stability relative to unlabeled M1, an attribute exploitable in mechanistic ADME studies and stable isotope tracer experiments.

kinetic isotope effect deuterium metabolic stability CYP metabolism tracer studies

Brain-to-Plasma Ratio of M1 is 0.048, 15-Fold Lower than Parent Drug, Requiring Sensitive and Specific Quantification

In mice, the brain-to-plasma concentration ratio for the carboxylic acid metabolite M1 was determined to be 0.048, compared to 0.72 for enzalutamide (parent drug) and 1.4 for N-desmethyl enzalutamide (M2) [1]. This 15-fold lower brain penetration of M1 relative to the parent drug reflects the impact of the carboxylic acid moiety on blood-brain barrier permeability. Accurate quantification of M1 in brain tissue homogenates requires a highly sensitive and specific analytical method with a dedicated SIL-IS to correct for the distinct matrix effects of brain tissue versus plasma. Enzalutamide carboxylic acid-d6, as the exact isotopic match for M1, is essential for achieving the requisite sensitivity and accuracy in tissue distribution studies, particularly given the low absolute brain concentrations of this metabolite.

tissue distribution blood-brain barrier brain penetration M1 CNS exposure

High-Value Application Scenarios for Enzalutamide Carboxylic Acid-d6 in Pharmaceutical R&D and Clinical Bioanalysis


Regulated Bioanalysis of M1 for IND/NDA Pharmacokinetic and Toxicokinetic Studies

Enzalutamide carboxylic acid-d6 is the essential internal standard for quantifying the major inactive metabolite M1 in plasma and tissues in support of regulatory pharmacokinetic and toxicokinetic studies. Given that M1 is the most abundant circulating metabolite in preclinical species [1], its accurate measurement is a standard component of IND-enabling ADME packages. The 99 atom% D isotopic purity of this compound minimizes cross-talk and supports the low ng/mL LLOQ required for terminal-phase pharmacokinetic profiling. Methods employing this SIL-IS can achieve precisions <5.1% CV [2], satisfying EMA and FDA bioanalytical validation criteria for regulated studies.

Tissue Distribution Studies Assessing Blood-Brain Barrier Penetration of Enzalutamide Metabolites

The carboxylic acid metabolite M1 exhibits a brain-to-plasma ratio of only 0.048—15-fold lower than the parent drug [1]. Accurate quantification of M1 in brain homogenates requires a matrix-matched SIL-IS to correct for the distinct ion suppression profiles of CNS tissue. Enzalutamide carboxylic acid-d6 enables sensitive and specific measurement of M1 brain concentrations, supporting CNS safety assessments and evaluating whether M1 contributes to or mitigates enzalutamide-related neurological adverse events. This application is particularly relevant given enzalutamide's known CNS penetration and association with fatigue and seizure risk.

Drug-Drug Interaction (DDI) Studies Evaluating CYP2C8 and CYP3A4 Modulation of Enzalutamide Metabolism

Enzalutamide is metabolized by CYP2C8 and CYP3A4, with M1 formed via amide hydrolysis of M2 [1]. Co-administration with strong CYP inducers (e.g., rifampin) or inhibitors (e.g., gemfibrozil) alters the metabolic profile and M1 exposure . Enzalutamide carboxylic acid-d6 is required as the internal standard for quantifying changes in M1 systemic exposure in DDI studies. The established deuterium isotope effect (K_H/K_D ≈ 2) for this scaffold [2] further supports use of this labeled compound as a stable isotope tracer to deconvolute formation pathways of M1 in the presence of CYP modulators.

Therapeutic Drug Monitoring (TDM) of Enzalutamide and Metabolites in mCRPC Patients

Validated LC-MS/MS methods using D6-enzalutamide as internal standard have been successfully applied to therapeutic drug monitoring in real-world metastatic castration-resistant prostate cancer (mCRPC) patient cohorts [1]. While those methods quantify parent drug and active metabolite M2, comprehensive TDM panels increasingly include the inactive metabolite M1 to assess metabolic phenotype and identify patients with aberrant clearance. Enzalutamide carboxylic acid-d6 enables laboratories to add M1 quantification to existing TDM workflows with validated accuracy (within 108%) and long-term plasma stability demonstrated for 14 months at -40°C [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enzalutamide carboxylic acid-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.